Benzyl (4-(tert-butoxycarbonyl)morpholin-2-YL)methylcarbamate
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Overview
Description
Preparation Methods
This method is more efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Benzyl (4-(tert-butoxycarbonyl)morpholin-2-YL)methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of other organic compounds, particularly in the formation of tertiary butyl esters . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it can be used as a building block in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of Benzyl (4-(tert-butoxycarbonyl)morpholin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group plays a crucial role in its reactivity and stability, allowing it to participate in various chemical reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl (4-(tert-butoxycarbonyl)morpholin-2-YL)methylcarbamate can be compared to other similar compounds, such as this compound and this compound . These compounds share similar structural features and reactivity, but this compound is unique in its specific applications and properties.
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylaminomethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-9-10-23-15(12-20)11-19-16(21)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCINLSQZHVPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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